LMP-744 hydrochloride, also known as MJ-III-65 and NSC-706744, is a novel compound classified as a non-camptothecin topoisomerase I inhibitor. It belongs to the indenoisoquinoline class of compounds, which were developed to address the limitations associated with traditional topoisomerase inhibitors like irinotecan and topotecan. These limitations include issues such as chemical instability, rapid drug efflux, short half-life, and dose-limiting toxicities . LMP-744 hydrochloride has shown promise in preclinical studies for its potential use in cancer therapy, particularly in tumors with specific genetic deficiencies.
The synthesis of LMP-744 hydrochloride involves several chemical reactions that lead to the formation of indenoisoquinoline structures. Although the exact synthetic routes are often proprietary, general methods include:
The industrial production of LMP-744 hydrochloride is conducted under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include organic solvents like dimethyl sulfoxide and various catalysts .
LMP-744 hydrochloride has a complex molecular structure characteristic of indenoisoquinolines. Its molecular formula is C₁₈H₁₅ClN₂O, with a molecular weight of approximately 306.78 g/mol. The compound features a fused ring system that contributes to its biological activity as a topoisomerase I inhibitor. The structural configuration allows for effective intercalation into DNA, disrupting normal cellular processes .
LMP-744 hydrochloride primarily undergoes reactions typical of DNA intercalators and topoisomerase inhibitors:
The reactions are generally carried out under controlled temperatures and pH levels to optimize activity. Major products from these reactions include DNA cleavage complexes and other DNA adducts formed due to the intercalation process .
LMP-744 hydrochloride exerts its anticancer effects primarily through two mechanisms:
The compound is particularly effective in cells deficient in homologous recombination repair pathways, such as those harboring mutations in BRCA1 or BRCA2 genes .
LMP-744 hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical agent .
LMP-744 hydrochloride has diverse applications across multiple fields:
Camptothecin (CPT), isolated from Camptotheca acuminata in 1966, and its derivatives topotecan and irinotecan represented the first-generation Topoisomerase I (TOP1) inhibitors. These compounds stabilize the transient TOP1-DNA cleavage complex (TOP1cc), causing lethal DNA double-strand breaks during replication. Despite clinical utility in ovarian, colorectal, and small-cell lung cancers, intrinsic limitations curtailed their efficacy:
Table 1: Limitations of Camptothecin Derivatives vs. Desired Attributes of Novel TOP1 Inhibitors
Parameter | Camptothecins | Target Attributes for Novel Agents |
---|---|---|
Chemical Stability | Labile E-ring hydrolysis | Stable core structure |
Efflux Susceptibility | ABCG2/ABCB1 substrates | Resistance to transporter-mediated efflux |
TOP1cc Residence Time | Short (<4 hours) | Prolonged (>24 hours) |
Toxicity Profile | Severe hematologic/diarrhea | Reduced off-target toxicity |
Indenoisoquinolines emerged as synthetically tractable alternatives addressing camptothecin limitations through strategic structural modifications:
LMP744 (NSC 706744) is a 3-azaindenoisoquinoline optimized among >700 analogues screened by the NCI’s Developmental Therapeutics Program. Key milestones in its development include:
Table 2: Preclinical and Clinical Profile of LMP744 Hydrochloride
Attribute | Preclinical Findings | Clinical Observations (NCT03030417) |
---|---|---|
TOP1cc Stability | >24-hour persistence | Target engagement in tumor biopsies |
SLFN11 Dependence | IC~50~ 5 nM (SLFN11+); >500 nM (SLFN11–) | PR in SCLC patient with high SLFN11 |
BBB Penetration | Brain:plasma ratio = 2.8; sustained >100 nM | Orphan designation for glioma (2024) |
cMyc Suppression | IC~50~ 50 nM for G4-quadruplex binding | Correlative studies ongoing in phase 2 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1